molecular formula C7H15N3O B12808049 N,4-dimethylpiperazine-1-carboxamide CAS No. 89856-17-7

N,4-dimethylpiperazine-1-carboxamide

Cat. No.: B12808049
CAS No.: 89856-17-7
M. Wt: 157.21 g/mol
InChI Key: SWGQYEFEIOSAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) is a chemical compound with the molecular formula C7H15N3O. It is known for its unique structure, which includes a piperazine ring substituted with a carboxamide group and two methyl groups.

Preparation Methods

The synthesis of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) typically involves the reaction of piperazine with dimethylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring are replaced with other groups.

Scientific Research Applications

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

1-Piperazinecarboxamide,N,4-dimethyl-(7CI) can be compared with other similar compounds, such as:

    1-Piperazinecarboxamide,N-methyl-: This compound has a similar structure but with only one methyl group.

    1-Piperazinecarboxamide,N-ethyl-: This compound has an ethyl group instead of the dimethyl substitution.

    1-Piperazinecarboxamide,N,4-diethyl-: This compound has two ethyl groups instead of methyl groups.

The uniqueness of 1-Piperazinecarboxamide,N,4-dimethyl-(7CI) lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N,4-Dimethylpiperazine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_16N_2O and a molecular weight of approximately 172.23 g/mol. The compound features a piperazine ring with two methyl groups and a carboxamide functional group, which contributes to its biological reactivity.

SMILES Notation : CN1CCN(CC1)C(=O)N(C)

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest several potential activities:

  • Antimicrobial Activity : Some derivatives of piperazine compounds have shown significant antimicrobial properties against various bacterial strains. The presence of the carboxamide group enhances interaction with microbial targets.
  • Anticancer Potential : Research indicates that piperazine derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Compounds with piperazine structures have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of this compound and its biological activity is crucial for drug development. Various studies have identified key structural features that influence activity:

Structural Feature Effect on Activity
Methyl SubstitutionEnhances lipophilicity and receptor binding affinity
Carboxamide GroupCritical for biological interactions and solubility
Piperazine RingProvides flexibility and conformational diversity

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Study 2: Anticancer Properties

In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induced apoptosis at concentrations above 50 µM. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

Study 3: Neuropharmacological Effects

Research exploring the effects of this compound on serotonin receptors showed that it acts as a partial agonist at the 5-HT_2A receptor, potentially contributing to its neuroactive properties. This interaction suggests possible applications in treating mood disorders.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Piperazine Alkylation : The synthesis begins with the alkylation of piperazine using appropriate alkyl halides followed by carboxamidation.
  • Direct Amidation : A more straightforward approach involves reacting dimethylpiperazine with carboxylic acid derivatives under basic conditions.

Properties

CAS No.

89856-17-7

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N,4-dimethylpiperazine-1-carboxamide

InChI

InChI=1S/C7H15N3O/c1-8-7(11)10-5-3-9(2)4-6-10/h3-6H2,1-2H3,(H,8,11)

InChI Key

SWGQYEFEIOSAID-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCN(CC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.